molecular formula C13H17NOS B5203265 2-(1-ethylbutoxy)-1,3-benzothiazole

2-(1-ethylbutoxy)-1,3-benzothiazole

Cat. No. B5203265
M. Wt: 235.35 g/mol
InChI Key: ZWALQGKTJSYDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethylbutoxy)-1,3-benzothiazole, also known as EBTOBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. In

Scientific Research Applications

2-(1-ethylbutoxy)-1,3-benzothiazole has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. In one study, this compound was found to inhibit the growth of human lung cancer cells by inducing apoptosis. Another study showed that this compound has potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Moreover, this compound has been studied for its potential as a corrosion inhibitor in the oil and gas industry.

Mechanism of Action

The mechanism of action of 2-(1-ethylbutoxy)-1,3-benzothiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, in the case of its anticancer activity, this compound was found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In one study, it was found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages. This suggests that this compound has potential as an anti-inflammatory agent. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.

Advantages and Limitations for Lab Experiments

2-(1-ethylbutoxy)-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent biological activities in various assays. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 2-(1-ethylbutoxy)-1,3-benzothiazole. One area of interest is its potential as a corrosion inhibitor in the oil and gas industry. Further studies are needed to determine its effectiveness in various conditions and to optimize its performance. Moreover, this compound has shown promise as an anti-inflammatory and anticancer agent. Future studies could focus on elucidating its mechanism of action and identifying potential therapeutic targets. Additionally, this compound could be studied for its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Finally, further studies are needed to explore the potential of this compound for other applications, such as in the field of materials science.

Synthesis Methods

The synthesis of 2-(1-ethylbutoxy)-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with 1-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide or dimethylacetamide. The product is obtained in good yield and can be purified by column chromatography.

properties

IUPAC Name

2-hexan-3-yloxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-3-7-10(4-2)15-13-14-11-8-5-6-9-12(11)16-13/h5-6,8-10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWALQGKTJSYDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)OC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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